REACTION_CXSMILES
|
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CN=2)[CH:6]=CC=C[CH:2]=1.[C:20]1([CH3:30])C=CC(S(O)(=O)=[O:27])=C[CH:21]=1.N1C=CC=CC=1.[CH2:37]=[O:38].[CH3:39][OH:40]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:37][O:38][CH2:39][O:40][C:2](=[O:27])[CH2:1][CH3:6].[CH3:37][O:38][C:21](=[O:40])[CH2:20][CH3:30] |f:5.6.7|
|
Name
|
stainless steel
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=NC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.1 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Air was then evacuated from autoclave
|
Type
|
ADDITION
|
Details
|
carbon monoxide (30 bar) and ethene (20 bar) were added
|
Type
|
CUSTOM
|
Details
|
The autoclave was then sealed
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 5 hours, a sample of the contents of the autoclave was withdrawn
|
Duration
|
5 h
|
Name
|
|
Type
|
product
|
Smiles
|
COCOC(CC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]1(P(C2C=CC=CC=2)C2C=CC=CN=2)[CH:6]=CC=C[CH:2]=1.[C:20]1([CH3:30])C=CC(S(O)(=O)=[O:27])=C[CH:21]=1.N1C=CC=CC=1.[CH2:37]=[O:38].[CH3:39][OH:40]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:37][O:38][CH2:39][O:40][C:2](=[O:27])[CH2:1][CH3:6].[CH3:37][O:38][C:21](=[O:40])[CH2:20][CH3:30] |f:5.6.7|
|
Name
|
stainless steel
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=NC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4 mmol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.1 mmol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Air was then evacuated from autoclave
|
Type
|
ADDITION
|
Details
|
carbon monoxide (30 bar) and ethene (20 bar) were added
|
Type
|
CUSTOM
|
Details
|
The autoclave was then sealed
|
Type
|
CUSTOM
|
Details
|
After a reaction time of 5 hours, a sample of the contents of the autoclave was withdrawn
|
Duration
|
5 h
|
Name
|
|
Type
|
product
|
Smiles
|
COCOC(CC)=O
|
Name
|
|
Type
|
product
|
Smiles
|
COC(CC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |